molecular formula C18H13BO3 B11742679 Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-

Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-

Cat. No.: B11742679
M. Wt: 288.1 g/mol
InChI Key: JRPKURDGCYPMDF-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, also known as 4-(dibenzo[b,d]furan-1-yl)phenylboronic acid, is an organic compound that contains a boronic acid functional group attached to a dibenzofuran moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including B-[4-(1-dibenzofuranyl)phenyl]boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, 4-bromodibenzofuran can be reacted with n-butyllithium in anhydrous tetrahydrofuran at -78°C, followed by the addition of trimethoxyborane. The reaction mixture is then allowed to warm to room temperature, and the product is isolated by acidification and extraction .

Industrial Production Methods

Industrial production of boronic acids typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recycling of boric esters and other reagents can make the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate, often used in substitution reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from boron to palladium. The boronic acid group can also interact with diols to form cyclic esters, which is the basis for its use in sensing applications .

Comparison with Similar Compounds

Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, can be compared with other boronic acids such as phenylboronic acid and 4-biphenylboronic acid:

The unique structural feature of having a dibenzofuran moiety makes B-[4-(1-dibenzofuranyl)phenyl]boronic acid particularly useful in applications requiring specific steric and electronic properties.

Similar Compounds

  • Phenylboronic Acid
  • 4-Biphenylboronic Acid
  • 4-Dibenzothienylboronic Acid
  • 4-Pyridinylboronic Acid

Properties

Molecular Formula

C18H13BO3

Molecular Weight

288.1 g/mol

IUPAC Name

(4-dibenzofuran-1-ylphenyl)boronic acid

InChI

InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-7-17-18(14)15-4-1-2-6-16(15)22-17/h1-11,20-21H

InChI Key

JRPKURDGCYPMDF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=CC=C2)(O)O

Origin of Product

United States

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